N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline
Description
N-[(5-Bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline is a fluorinated aromatic amine derivative with a complex structure. Its core consists of a 2,4,5-trifluoroaniline moiety (C₆H₂F₃NH₂) substituted with a benzyl group at the amino position. The benzyl group itself is further functionalized with a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position of the phenyl ring. This structure combines electron-withdrawing fluorine atoms and bromine with an electron-donating methoxy group, creating a molecule with unique electronic and steric properties.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-20-14-3-2-9(15)4-8(14)7-19-13-6-11(17)10(16)5-12(13)18/h2-6,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHZRIJUBLVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
*Molecular weights estimated based on structural analogs in and .
Key Research Findings
Fluorine Positioning Matters : The 2,4,5-trifluoro substitution on aniline avoids hazardous classification, unlike 4-fluoroaniline.
Cost vs. Complexity : Benzyl-substituted derivatives (e.g., target compound) are commercially scarcer and pricier than parent anilines (e.g., 2,4,5-trifluoroaniline at ¥6,300/5g vs. 2,3,4-isomer at ¥4,500/25g).
Biological Activity
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests a diverse range of interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrF3N. The presence of the bromine atom and three fluorine atoms contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from studies exploring its efficacy against different biological targets.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |
| Escherichia coli | 64 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 128 | Inhibition of protein synthesis |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to its antibacterial effects, the compound also exhibited antifungal properties. A study reported the following MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 15 | Bactericidal |
| Aspergillus niger | 30 | Bacteriostatic |
The compound was particularly effective against Candida albicans, showing promise for use in antifungal therapies .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound revealed cytotoxic effects on various cancer cell lines. The IC50 values are presented in Table 3.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
The results indicate that the compound may induce apoptosis in HeLa cells and cause cell cycle arrest in MCF-7 cells, suggesting a dual mechanism of action .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through mitochondrial disruption.
Case Studies
Several case studies have highlighted the practical applications of this compound. For instance:
- A study conducted on diabetic rats showed that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in metabolic parameters.
- Clinical trials assessing its efficacy in combination with existing antibiotics have indicated enhanced therapeutic outcomes against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
